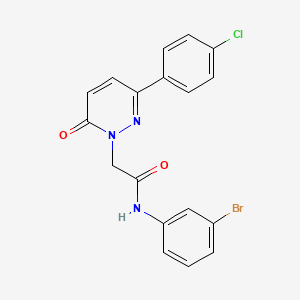
C19H22ClN5O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C19H22ClN5O4 Prazosin hydrochloride . It is a medication primarily used to treat high blood pressure and anxiety disorders. Prazosin hydrochloride is an alpha-1 adrenergic receptor antagonist, which means it works by relaxing blood vessels so that blood can flow more easily.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prazosin hydrochloride involves several steps:
Preparation of 2-Chloro-4-Amino-6,7-Dimethoxyquinazoline: This is achieved by reacting 2,4-dichloro-6,7-dimethoxyquinazoline with anhydrous ammonia in tetrahydrofuran at room temperature for 44 hours.
Preparation of 2-(1-Piperazinyl)-4-Amino-6,7-Dimethoxyquinazoline: The compound from the previous step is reacted with a 25% solution of piperazine in ethanol at 160°C for 16 hours.
Preparation of 2-[4-(2-Furoyl)-Piperazinyl]-4-Amino-6,7-Dimethoxyquinazoline: This involves reacting the compound from the previous step with 2-furoyl chloride in methanol.
Industrial Production Methods
Industrial production of Prazosin hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Prazosin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the quinazoline ring or other functional groups.
Substitution: Substitution reactions can occur at the quinazoline ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazoline derivatives.
Applications De Recherche Scientifique
Prazosin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.
Biology: Prazosin hydrochloride is used to study the physiological and pharmacological effects of alpha-1 adrenergic receptor blockade.
Medicine: It is used in clinical research to investigate its efficacy and safety in treating various conditions such as hypertension, anxiety disorders, and post-traumatic stress disorder.
Industry: Prazosin hydrochloride is used in the pharmaceutical industry for the development of new medications targeting alpha-1 adrenergic receptors
Mécanisme D'action
Prazosin hydrochloride works by inhibiting the postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation. This mechanism helps to lower blood pressure and alleviate symptoms of anxiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terazosin: Another alpha-1 adrenergic receptor antagonist used to treat high blood pressure and benign prostatic hyperplasia.
Doxazosin: Similar to Prazosin hydrochloride, it is used for treating hypertension and urinary retention associated with benign prostatic hyperplasia.
Alfuzosin: Primarily used to treat benign prostatic hyperplasia by relaxing the muscles in the prostate and bladder neck.
Uniqueness
Prazosin hydrochloride is unique in its rapid onset of action and its ability to cross the blood-brain barrier, making it effective in treating conditions like post-traumatic stress disorder. Its specific binding affinity and pharmacokinetic profile also differentiate it from other alpha-1 adrenergic receptor antagonists .
Propriétés
Formule moléculaire |
C19H22ClN5O4 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
methyl 2-[[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C19H22ClN5O4/c1-29-19(28)12-21-17(26)13-25-18(27)6-5-16(22-25)24-9-7-23(8-10-24)15-4-2-3-14(20)11-15/h2-6,11H,7-10,12-13H2,1H3,(H,21,26) |
Clé InChI |
RWQRCXDQZLBOCA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12177592.png)

![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12177603.png)

![1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B12177608.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12177615.png)

![2'-(2-methylpropyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12177627.png)
![4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12177631.png)

![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B12177642.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-5,6-dimethyl-2-[(morpholin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12177650.png)

![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12177665.png)
